1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214759
InChI: InChI=1S/C12H19N5.ClH/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2;/h4-5,8,10,13H,3,6-7,9H2,1-2H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC20214759

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name 1-(2-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2;/h4-5,8,10,13H,3,6-7,9H2,1-2H3;1H
Standard InChI Key KBBZRIYYWUPCDF-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)CNCC2=CC=NN2C.Cl

Introduction

Synthesis Methods

The synthesis of pyrazole derivatives typically involves several key steps, including cyclocondensation reactions and alkylation processes. For compounds like 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, synthesis might involve the reaction of appropriate pyrazole precursors with amines under controlled conditions, such as inert atmospheres and controlled temperatures, using bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Biological Activities

Pyrazole derivatives are known for their diverse biological activities, including:

  • Anticancer Properties: Pyrazoles have shown potential in inhibiting cancer cell growth by targeting enzymes and receptors involved in cancer pathways.

  • Antimicrobial Properties: These compounds exhibit antibacterial and antiviral activities, making them candidates for antimicrobial agents.

  • Anti-inflammatory Properties: Some pyrazole derivatives have been studied for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Findings and Applications

While specific research findings on 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine are not available, similar pyrazole derivatives have been extensively studied for their therapeutic potential. These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules with potential applications in medicine and materials science.

Data Tables

Given the lack of specific data on 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, we can refer to general properties of pyrazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
(1-methyl-1H-pyrazol-5-yl)methylamineNot specifiedApproximately 211.30Potential therapeutic properties
1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-oneC9H15N3O181.24Anticancer, antimicrobial
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amineNot specified283.8Anti-inflammatory, antimicrobial

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